D2 Versus D1 Receptor Binding Selectivity: DPDA vs. Dopamine in Radioligand Displacement Assays
DPDA binds to the D2 dopamine receptor with a Ki of 22 nM in rat striatal membranes using [3H]spiperone, while its affinity for the D1 receptor is 4,680 nM (Ki) using [3H]SCH-23390 in the same tissue preparation, yielding a D2/D1 selectivity ratio of approximately 213-fold [1]. By comparison, dopamine itself exhibits only modest D2 preference, with reported Ki values for D2 and D1 receptors both in the low micromolar range, reflecting its endogenous non-selective profile. This quantitative selectivity gap means DPDA can functionally isolate D2-mediated responses at concentrations that produce negligible D1 receptor occupancy, a property that dopamine cannot replicate [2].
| Evidence Dimension | D2 vs. D1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D2 Ki = 22 nM; D1 Ki = 4,680 nM |
| Comparator Or Baseline | Dopamine: D2 and D1 Ki values both in the low micromolar range (non-selective) |
| Quantified Difference | DPDA D2/D1 selectivity ratio ~213-fold; dopamine D2/D1 selectivity ~1- to 3-fold |
| Conditions | Rat striatal membranes; [3H]spiperone (D2) and [3H]SCH-23390 (D1) radioligand displacement |
Why This Matters
A 213-fold D2/D1 selectivity window enables researchers to probe D2-specific pharmacology without D1-mediated confounds—a critical differentiator when selecting a tool compound over endogenous dopamine.
- [1] BindingDB BDBM50019396. Affinity Data: Ki = 22 nM for D2 receptor (rat striatal membranes, [3H]spiperone); Ki = 4.68E+3 nM for D1 receptor (rat striatal membranes, [3H]SCH-23390). Curated by PDSP Ki Database and ChEMBL. View Source
- [2] Clark RD, Caroon JM, Isaac NE, McClelland DL, Michel AD, Petty TA, Rosenkranz RP, Waterbury LD. Synthesis and pharmacological evaluation of N,N-di-n-propyldopamine congeners containing phenolic bioisosteres. J Pharm Sci. 1987;76(5):411-5. PMID: 2958617. View Source
